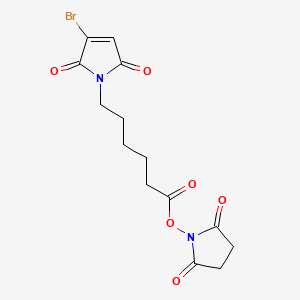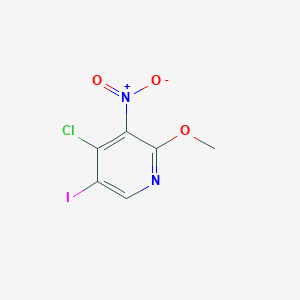
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is a compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are commonly used in bioconjugation and cross-linking applications due to their ability to react with primary amines to form stable amide bonds. This particular compound is notable for its dual functional groups, which make it a versatile reagent in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate typically involves the reaction of 6-bromohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, dimethylformamide (DMF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
Amide Derivatives: Formed by the reaction with primary amines.
Thioether Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is used as a cross-linking reagent to study protein-protein interactions. It is also employed in the synthesis of complex organic molecules due to its reactivity with various nucleophiles .
Biology
In biological research, this compound is used to modify proteins and peptides. It facilitates the attachment of fluorescent labels, biotin, or other probes to biomolecules, enabling their detection and analysis in various assays .
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in targeted drug delivery and controlled release applications .
Industry
Industrially, this compound is used in the production of advanced materials, including hydrogels and polymers, which have applications in biotechnology and materials science .
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate involves the formation of covalent bonds with primary amines. The NHS ester group reacts with the amine to form a stable amide bond, while the bromine atom can participate in substitution reactions with nucleophiles. This dual reactivity allows the compound to serve as a versatile linker in bioconjugation and cross-linking applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These include compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate, which also react with primary amines to form stable amide bonds.
Maleimide Esters: Compounds such as maleimidohexanoic acid N-hydroxysuccinimide ester, which react with thiols to form thioether bonds.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate apart is its dual functional groups, allowing it to participate in both amide and thioether bond formation. This versatility makes it particularly useful in applications requiring multi-functional linkers .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O6/c15-9-8-12(20)16(14(9)22)7-3-1-2-4-13(21)23-17-10(18)5-6-11(17)19/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQNKNGALGEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-[4-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8249972.png)






![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B8250014.png)





